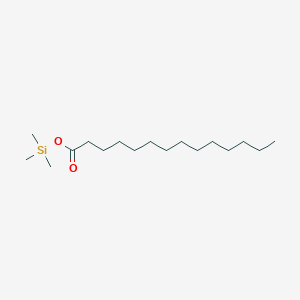

Tetradecanoic acid, trimethylsilyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

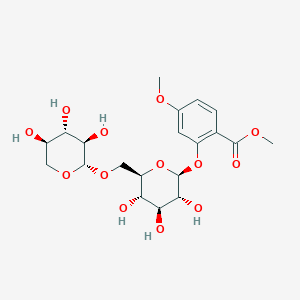

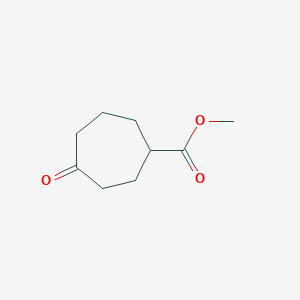

Tetradecanoic acid, trimethylsilyl ester, also known as methyl tetradecanoate trimethylsilyl ether, is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents such as chloroform and ether.

Mécanisme D'action

Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester is a fatty acid derivative that is metabolized in the body through beta-oxidation. Beta-oxidation is a metabolic process that breaks down fatty acids into acetyl-CoA molecules that are used for energy production. The breakdown of Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester produces 7 acetyl-CoA molecules, which can be used for energy production in various biological processes.

Biochemical and Physiological Effects:

Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester has various biochemical and physiological effects. It has been shown to increase the production of ketone bodies in the liver, which can be used as an alternative energy source in the absence of glucose. Additionally, it has been shown to decrease the levels of triglycerides and cholesterol in the blood, which can help reduce the risk of cardiovascular disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which can help protect against various diseases and conditions.

Avantages Et Limitations Des Expériences En Laboratoire

Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester has various advantages and limitations for lab experiments. One advantage is its stability, which allows for accurate and reproducible results in GC-MS analysis. Another advantage is its availability, as it can be easily synthesized or purchased from various chemical suppliers. However, a limitation is its potential toxicity, as it can cause skin irritation and respiratory problems if not handled properly. Additionally, its use in certain experiments may require additional safety precautions and equipment.

Orientations Futures

There are various future directions for the study of Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester. One direction is the investigation of its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Another direction is the study of its effects on various biological processes, including inflammation, oxidative stress, and cellular signaling pathways. Furthermore, the development of new synthesis methods and analytical techniques for Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester can help expand its use in scientific research.

Méthodes De Synthèse

Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester can be synthesized using a variety of methods. One method involves the reaction of tetradecanoic acid with triTetradecanoic acid, trimethylsilyl estersilyl chloride in the presence of a base such as pyridine. The reaction produces tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester along with hydrochloric acid as a byproduct. Another method involves the reaction of tetradecanoic acid with triTetradecanoic acid, trimethylsilyl estersilyl trifluoromethanesulfonate in the presence of a base such as triethylamine. This method produces tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester along with trifluoromethanesulfonic acid as a byproduct.

Applications De Recherche Scientifique

Tetradecanoic acid, triTetradecanoic acid, trimethylsilyl estersilyl ester has various scientific research applications. It is commonly used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids in biological samples. It is also used as a precursor in the synthesis of various esters and fatty acid derivatives. Additionally, it has been used as a model compound for the study of fatty acid metabolism in various organisms.

Propriétés

Numéro CAS |

18603-17-3 |

|---|---|

Nom du produit |

Tetradecanoic acid, trimethylsilyl ester |

Formule moléculaire |

C17H36O2Si |

Poids moléculaire |

300.6 g/mol |

Nom IUPAC |

trimethylsilyl tetradecanoate |

InChI |

InChI=1S/C17H36O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-20(2,3)4/h5-16H2,1-4H3 |

Clé InChI |

ZRVCKPDUOGAPSZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

SMILES canonique |

CCCCCCCCCCCCCC(=O)O[Si](C)(C)C |

Synonymes |

Tetradecanoic acid trimethylsilyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)